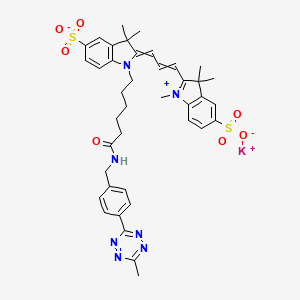
Sulfo-Cyanine3 tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine3 tetrazine is a water-soluble derivative of the Cyanine3 dye, containing a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly for its rapid and efficient bioconjugation reactions with trans-cyclooctenes. The methyltetrazine group provides optimal stability at physiological pH while maintaining high reactivity towards cyclooctenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 tetrazine typically involves the derivatization of Cyanine3 dye with a methyltetrazine moiety. The process includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Introduction of Methyltetrazine Moiety: The methyltetrazine group is introduced via a coupling reaction with the Cyanine3 dye under controlled conditions. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures, such as NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 tetrazine primarily undergoes bioconjugation reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctenes. This reaction is one of the fastest bioconjugation reactions known, making it highly valuable for various applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctenes, coupling reagents, and catalysts.
Conditions: Physiological pH, aqueous or organic solvents, and controlled temperatures.
Major Products
The major product of the iEDDA reaction between this compound and trans-cyclooctenes is a stable bioconjugate, which retains the fluorescent properties of the Cyanine3 dye .
Scientific Research Applications
Sulfo-Cyanine3 tetrazine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.
Biology: Employed in live-cell imaging and cellular labeling due to its high reactivity and stability.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3 tetrazine involves the iEDDA reaction with trans-cyclooctenes. The methyltetrazine moiety reacts with the strained alkene in trans-cyclooctenes, forming a stable covalent bond. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 tetrazine: Another derivative of the Cyanine dye family, used for similar bioconjugation applications but with different spectral properties.
Sulfo-Cyanine7 tetrazine: A longer-wavelength variant, offering deeper tissue penetration for in vivo imaging
Uniqueness
Sulfo-Cyanine3 tetrazine is unique due to its optimal balance of stability and reactivity at physiological pH, making it highly suitable for live-cell imaging and other biological applications. Its rapid reaction kinetics and bright fluorescence further enhance its utility in various scientific fields .
Properties
Molecular Formula |
C40H44KN7O7S2 |
|---|---|
Molecular Weight |
838.1 g/mol |
IUPAC Name |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
InChI Key |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















